molecular formula C6H4Cl2O3S B1395601 Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 96232-70-1

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No. B1395601
CAS RN: 96232-70-1
M. Wt: 227.06 g/mol
InChI Key: OKYOKWYLOLTNFT-UHFFFAOYSA-N
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Description

“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O3S . It is used in various fields of research .


Synthesis Analysis

The synthesis of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” involves the bubbling of dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3 (2H)-one in acetic acid until saturated . The mixture is then allowed to stand for 2 days, concentrated under reduced pressure, and the precipitate is filtered and recrystallized from methanol .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is represented by the InChI code 1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 . The compound has a molecular weight of 227.07 .


Physical And Chemical Properties Analysis

“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is a solid compound . It has a boiling point of 282.8°C at 760 mmHg . The compound is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, derived from methyl 3-hydroxythiophene-2-carboxylate, is involved in chemical reactions leading to various compounds. It has been used in reactions to yield thiophene-2,4-diols, which are subsequently transformed into 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be thermally decarboxylated or decarboxylated and dealkylated to form ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Chemical Reactions and Synthesis Routes

  • The compound is a key reactant in producing 5-substituted derivatives. These derivatives demonstrate different behaviors in chlorination reactions and subsequent reactions with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990).
  • Nitration of methyl-3-hydroxythiophene-2-carboxylate, a related compound, leads to products that have paved the way for the creation of new ring systems in chemistry, expanding the understanding of structural chemistry in thiophene derivatives (Barker, Huddleston, Wood, & Burkitt, 2001).

Pharmaceutical Applications

  • Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate derivatives have been explored in the synthesis of novel compounds with potential pharmaceutical applications. This includes the creation of derivatives containing isoxazole and isothiazole moieties, which have shown synergistic effects with certain antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).

Material Science Applications

  • In the field of material science, derivatives of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate have been used in the synthesis of complex dyes for textiles. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, exhibiting good fastness properties and offering a range of color shades (Abolude et al., 2021).

Safety And Hazards

“Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYOKWYLOLTNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716091
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

CAS RN

96232-70-1
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry hydrogen chloride gas was bubbled into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (6.8 g, 30 mmol) in acetic acid (30 ml) until saturated. The mixture was allowed to stand for 2 days, concentrated under reduced pressure and the precipitate filtered and recrystallised from methanol, m.p. 107°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Reactant of Route 6
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Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Citations

For This Compound
1
Citations
DP Wilson, ZK Wan, WX Xu, SJ Kirincich… - Journal of medicinal …, 2007 - ACS Publications
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin receptor pathways and thus an attractive therapeutic target for diabetes and obesity. Starting …
Number of citations: 146 pubs.acs.org

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